

Apocynol A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Apocynol A

Cat. No.: B1158716

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Introduction

Apocynol A is a natural product with the molecular formula $C_{13}H_{20}O_3$. Its structure is characterized by a substituted cyclohexenone ring core, featuring multiple stereocenters and a functionalized side chain. This guide provides a detailed analysis of the chemical structure and stereochemistry of **Apocynol A**, based on currently available data.

Chemical Structure and Stereochemistry

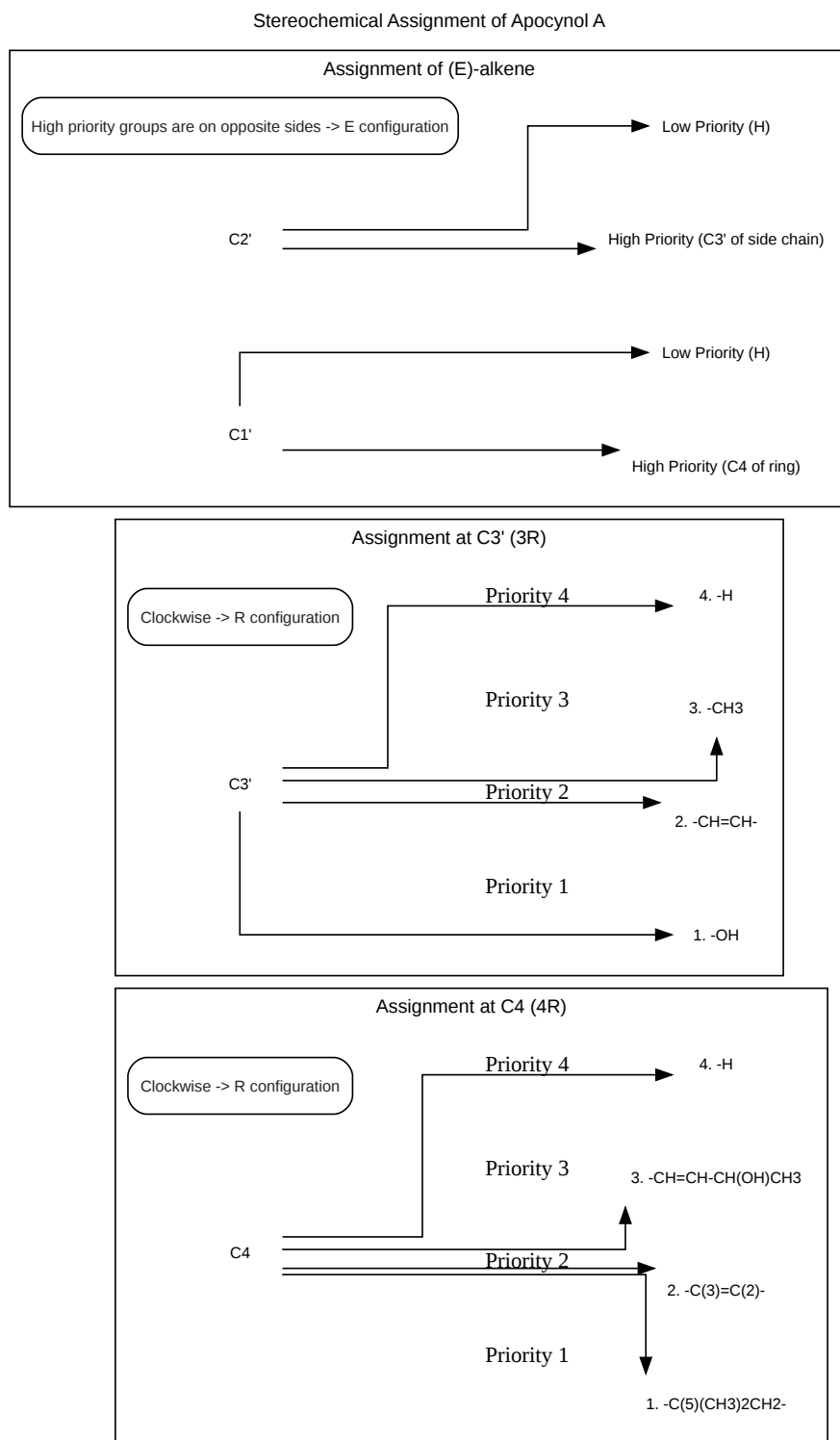
The definitive structure of **Apocynol A** is systematically named as (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one. This nomenclature precisely describes the spatial arrangement of all atoms within the molecule.

The key stereochemical features are:

- **Two Chiral Centers:** The molecule possesses two stereogenic centers, at position 4 of the cyclohexenone ring and at position 3 of the butenyl side chain. The absolute configurations are designated as (4R) and (3R) respectively, according to the Cahn-Ingold-Prelog priority rules.
- **One Geometric Isomer:** The double bond in the butenyl side chain exists in the (E)-configuration, indicating that the substituents of higher priority on each carbon of the double

bond are on opposite sides.

Below is a diagram illustrating the assignment of stereochemistry for **Apocynol A**.



[Click to download full resolution via product page](#)Stereochemical assignments in **Apocynol A**.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **Apocynol A**.

Property	Value	Source
Molecular Weight	224.30 g/mol	PubChem
XLogP3	0.4	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	224.14124450 Da	PubChem
Monoisotopic Mass	224.14124450 Da	PubChem
Topological Polar Surface Area	57.5 Å ²	PubChem
Heavy Atom Count	16	PubChem
Complexity	326	PubChem

Quantitative Structural Data

Detailed experimental crystallographic data for **Apocynol A**, such as that from single-crystal X-ray diffraction, are not currently available in the public domain. Therefore, a table of precise bond lengths and angles cannot be provided at this time. Such data would be invaluable for a deeper understanding of the molecule's three-dimensional conformation and intramolecular interactions.

Spectroscopic Data

A detailed, assigned ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectrum for **Apocynol A** is not readily available in the surveyed literature. The compilation of a comprehensive table of chemical shifts (δ) and coupling constants (J) awaits the publication of such data. This information is critical for the unambiguous confirmation of the structure in solution and for comparative analyses.

Experimental Protocols

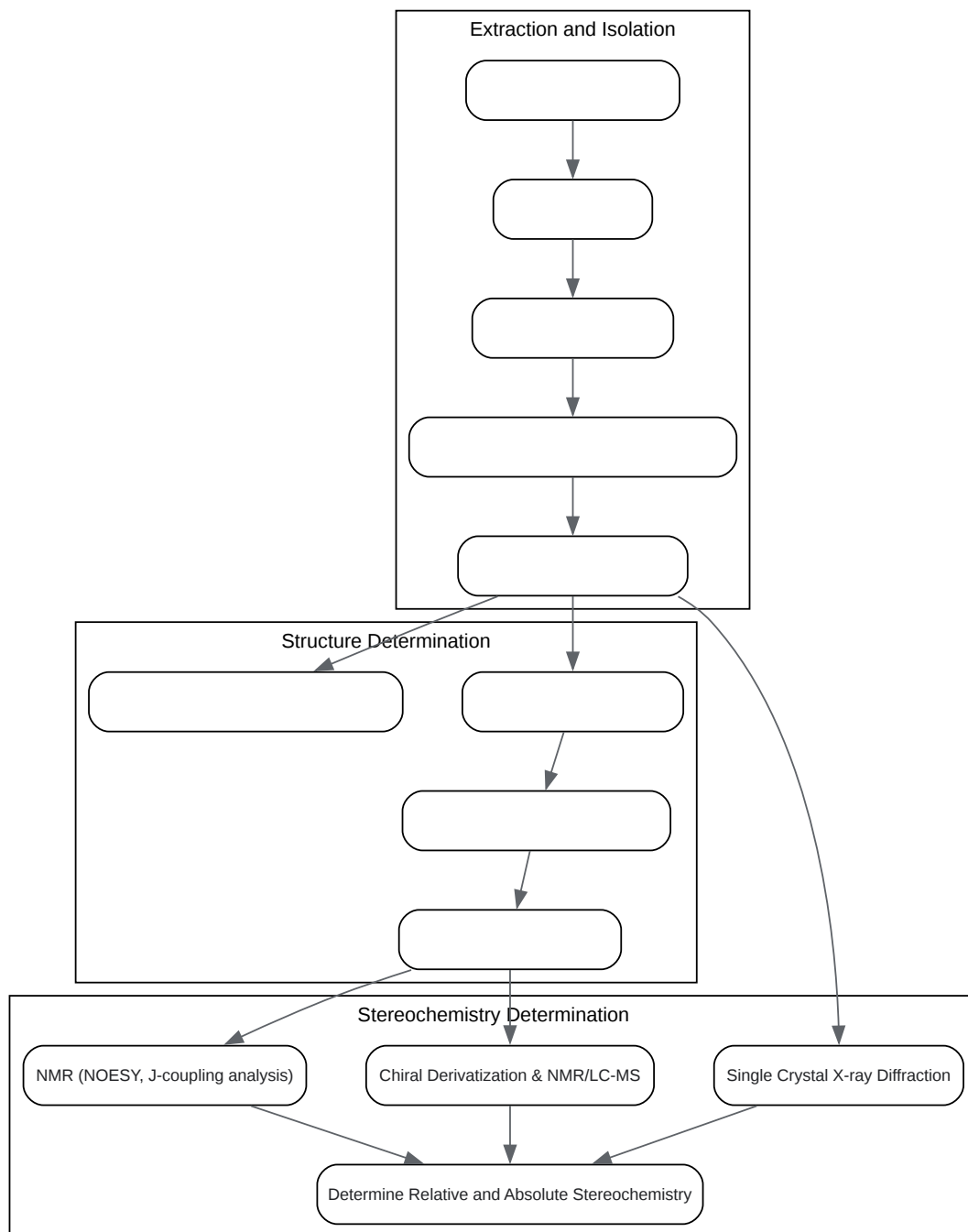
Synthesis of Apocynol A

A specific, detailed experimental protocol for the total synthesis of (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one has not been found in the reviewed scientific literature. The development of a stereoselective synthetic route would be a significant undertaking, likely involving asymmetric catalysis to establish the two chiral centers and stereoselective olefination to form the (E)-double bond.

General Workflow for Structural Elucidation

The structural and stereochemical determination of a novel natural product like **Apocynol A** would typically follow a well-established experimental workflow. The diagram below outlines the key steps in this process.

General Workflow for Natural Product Structural Elucidation



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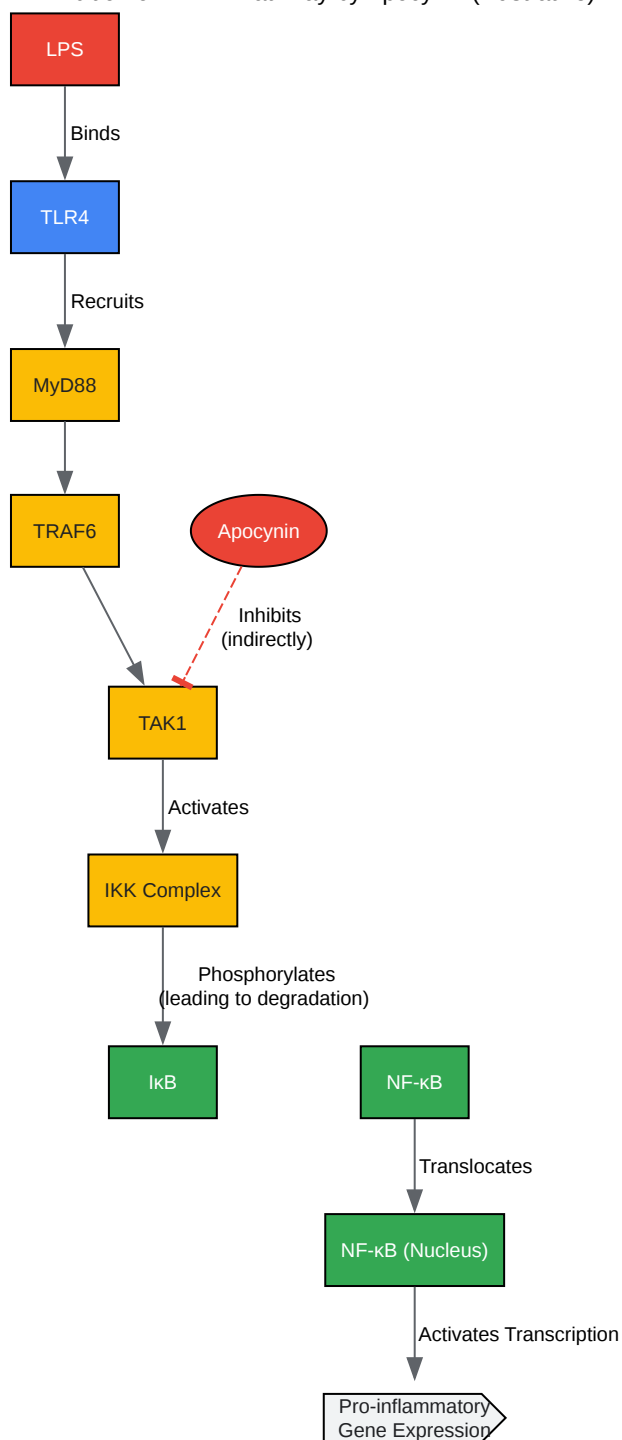
Workflow for structure and stereochemistry determination.

Biological Activity and Signaling Pathways

There is limited specific information available regarding the biological targets and signaling pathways directly modulated by **Apocynol A**. However, the structurally related compound, apocynin (4'-hydroxy-3'-methoxyacetophenone), is a well-studied inhibitor of NADPH oxidase and has been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Notably, apocynin has been reported to inhibit the lipopolysaccharide (LPS)-induced activation of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.^{[1][2]} Apocynin accomplishes this by preventing the degradation of I κ B, which retains NF- κ B in the cytoplasm, and by attenuating the phosphorylation of MAP kinases like JNK, ERK, and p38.^[1]

The diagram below illustrates the inhibitory effect of apocynin on the TLR4-mediated NF- κ B signaling pathway. It is important to note that while this provides a potential avenue of investigation for **Apocynol A**, its actual effects on this or any other pathway would require experimental validation.

Inhibition of NF- κ B Pathway by Apocynin (Illustrative)[Click to download full resolution via product page](#)Apocynin's inhibitory effect on the NF- κ B pathway.[2]

Conclusion

Apocynol A is a stereochemically defined natural product. Its complete structural elucidation, including the precise determination of bond lengths, bond angles, and solution-state conformation through X-ray crystallography and detailed NMR studies, remains an area for future research. Furthermore, the development of a total synthesis would provide access to larger quantities of the material for in-depth biological evaluation. Investigating its effects on signaling pathways, potentially starting with those modulated by the related compound apocynin, could reveal its therapeutic potential.

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References

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